4-Defluoro-4-(p-fluorophenyl) aprepitant
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Overview
Description
Aprepitant is primarily used in the prevention of nausea and vomiting caused by chemotherapy and surgery . The compound 4-Defluoro-4-(p-fluorophenyl) aprepitant is significant in pharmaceutical research and development due to its structural and functional properties.
Preparation Methods
The synthesis of 4-Defluoro-4-(p-fluorophenyl) aprepitant involves several steps, including the use of specific reagents and reaction conditionsThe reaction conditions often involve the use of catalysts and solvents to facilitate the desired transformations . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Defluoro-4-(p-fluorophenyl) aprepitant undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Defluoro-4-(p-fluorophenyl) aprepitant has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of related compounds.
Biology: It is used in biological studies to understand the interactions of NK-1 receptor antagonists with biological systems.
Medicine: It is used in pharmaceutical research to develop new drugs and improve existing formulations.
Industry: It is used in the production of high-quality reference materials and proficiency testing
Mechanism of Action
The mechanism of action of 4-Defluoro-4-(p-fluorophenyl) aprepitant involves its interaction with the NK-1 receptor. By binding to this receptor, the compound inhibits the action of substance P, a neuropeptide involved in the transmission of pain and the regulation of nausea and vomiting. This inhibition helps prevent chemotherapy-induced nausea and vomiting .
Comparison with Similar Compounds
4-Defluoro-4-(p-fluorophenyl) aprepitant is unique due to its specific structural modifications, which differentiate it from other similar compounds. Some similar compounds include:
Aprepitant: The parent compound, used as an antiemetic.
Fosaprepitant: A prodrug of aprepitant, used for the same indications.
Rolapitant: Another NK-1 receptor antagonist with a longer half-life
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications.
Properties
CAS No. |
2348441-63-2 |
---|---|
Molecular Formula |
C29H25F7N4O3 |
Molecular Weight |
610.5 g/mol |
IUPAC Name |
3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-[4-(4-fluorophenyl)phenyl]morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C29H25F7N4O3/c1-16(20-12-21(28(31,32)33)14-22(13-20)29(34,35)36)43-26-25(40(10-11-42-26)15-24-37-27(41)39-38-24)19-4-2-17(3-5-19)18-6-8-23(30)9-7-18/h2-9,12-14,16,25-26H,10-11,15H2,1H3,(H2,37,38,39,41)/t16-,25+,26-/m1/s1 |
InChI Key |
MUPWKDYRUDTXEG-RENKICTCSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)C5=CC=C(C=C5)F |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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